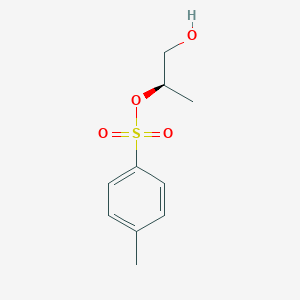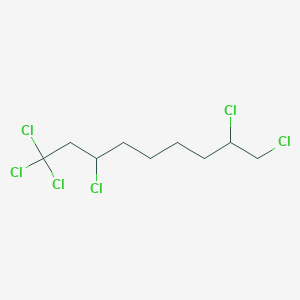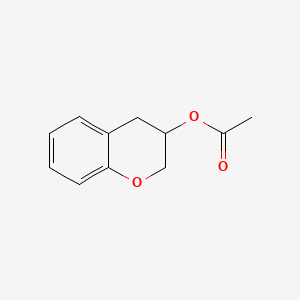
Isocyanoacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanoacetylene is an organic compound with the molecular formula C₃HN. It is a less common isomer of cyanoacetylene and belongs to the series of cyanopolyynes. This compound has been detected in interstellar clouds and circumstellar envelopes, indicating its significance in astrochemistry .
Métodos De Preparación
The synthesis of isocyanoacetylene can be achieved through various methods. One common approach involves the reaction of acetylene with cyanogen radicals. This reaction typically occurs under controlled laboratory conditions, often involving low temperatures and specific catalysts to facilitate the formation of this compound
Análisis De Reacciones Químicas
Isocyanoacetylene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group of atoms.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Isocyanoacetylene has several scientific research applications:
Astrochemistry: It has been detected in interstellar clouds and circumstellar envelopes, making it significant in the study of the chemical composition of space.
Synthetic Chemistry: this compound can be used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which isocyanoacetylene exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with other molecules, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Isocyanoacetylene is similar to other cyanopolyynes, such as:
Cyanoacetylene (C₃HN): This isomer has a different arrangement of atoms but shares similar chemical properties.
Dicyanoacetylene (C₄N₂): Another related compound with a longer carbon chain and two cyano groups.
Diacetylene (C₄H₂): A related compound with a similar carbon backbone but without the cyano group.
This compound is unique due to its specific arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its isomers and related compounds .
Propiedades
Número CAS |
66723-45-3 |
|---|---|
Fórmula molecular |
C3HN |
Peso molecular |
51.05 g/mol |
Nombre IUPAC |
isocyanoethyne |
InChI |
InChI=1S/C3HN/c1-3-4-2/h1H |
Clave InChI |
REHKGFPHRDKAKX-UHFFFAOYSA-N |
SMILES canónico |
C#C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
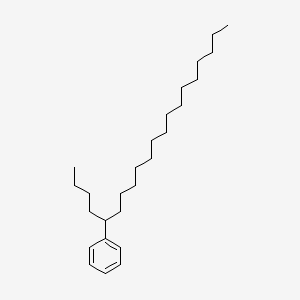
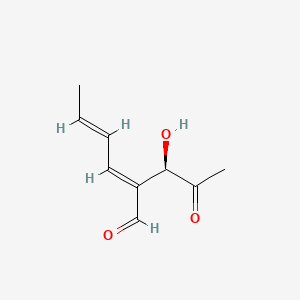

![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
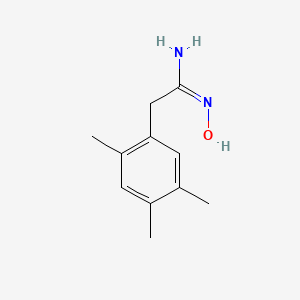
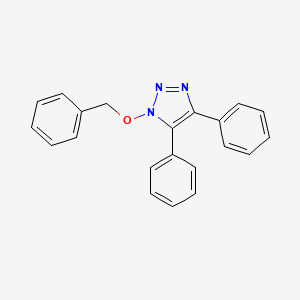

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
